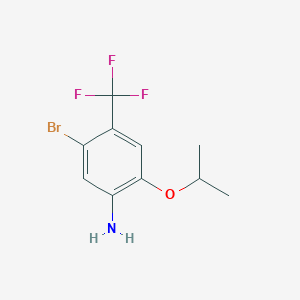

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine

CAS No.:

Cat. No.: VC18383753

Molecular Formula: C10H11BrF3NO

Molecular Weight: 298.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrF3NO |

|---|---|

| Molecular Weight | 298.10 g/mol |

| IUPAC Name | 5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H11BrF3NO/c1-5(2)16-9-3-6(10(12,13)14)7(11)4-8(9)15/h3-5H,15H2,1-2H3 |

| Standard InChI Key | PWWNFBQPFMCJLN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline, reflects its substitution pattern: a bromine atom at position 5, an isopropoxy group at position 2, and a trifluoromethyl group at position 4 on the aniline ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.10 g/mol |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N |

| InChIKey | PWWNFBQPFMCJLN-UHFFFAOYSA-N |

| PubChem CID | 134691234 |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a site for further functionalization via cross-coupling reactions .

Spectroscopic and Crystallographic Data

Although crystallographic data for this specific compound are unavailable, related brominated anilines exhibit planar aromatic systems with intermolecular hydrogen bonding involving the amine group . For example, 4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline (PubChem CID: 118800336) crystallizes in a triclinic system with lattice parameters , suggesting similar packing interactions could occur in 5-bromo-2-isopropoxy-4-trifluoromethylphenylamine .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-2-isopropoxy-4-trifluoromethylphenylamine typically involves sequential functionalization of a benzene ring:

-

Halogenation: Introduction of bromine via electrophilic substitution using or (N-bromosuccinimide) under acidic conditions.

-

Etherification: Reaction with isopropyl alcohol or an isopropyl halide in the presence of a base (e.g., ) to install the isopropoxy group.

-

Trifluoromethylation: Incorporation of the group using reagents like or (trimethyl(trifluoromethyl)silane).

A representative reaction sequence is:

Optimization Challenges

Yield optimization is hindered by competing side reactions, such as over-bromination or premature oxidation of the amine group. Solvent choice (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) are critical to suppress byproducts .

Research Gaps and Future Directions

Unresolved Questions

-

Toxicity Profile: No data exist on acute or chronic toxicity.

-

Synthetic Scalability: Current routes are laboratory-scale; pilot-scale production requires cost-effective trifluoromethylation methods.

-

Biological Target Identification: High-throughput screening is needed to identify protein targets or antimicrobial activity .

Comparative Analysis with Analogues

Compared to 4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline (MW: 306.03 g/mol), the isopropoxy group in the target compound may confer greater steric hindrance, affecting binding affinity in drug-receptor interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume